Ethyl 5-(3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound belonging to the oxadiazole family. This compound features a five-membered ring containing two nitrogen atoms and one oxygen atom, characterized by its unique substitution pattern with a 3-fluorophenyl group. The compound is identified by its Chemical Abstracts Service (CAS) number 1274477-51-8 and has potential applications in medicinal chemistry due to its biological activities.
The synthesis of Ethyl 5-(3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate typically involves cyclization reactions using appropriate precursors. One common synthetic route includes the reaction of ethyl 3-amino-4-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate with dehydrating agents such as phosphorus oxychloride or thionyl chloride in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions.
The reaction proceeds through the formation of an amidoxime intermediate, which is subsequently cyclized to form the target oxadiazole compound. The process can be optimized for yield and purity by employing continuous flow reactors and adhering to green chemistry principles, such as minimizing solvent use and selecting environmentally benign solvents .
The molecular formula of Ethyl 5-(3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate is , with a molecular weight of approximately 236.199 g/mol. The structure consists of an ethyl ester group attached to the oxadiazole ring and a fluorinated phenyl substituent.
The InChI (International Chemical Identifier) key for this compound is QRJQFAPQITVEPQ-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure. The compound's structural representation highlights the arrangement of atoms within the oxadiazole framework and the positioning of substituents .
Ethyl 5-(3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions:
These reactions typically require specific conditions such as temperature control, solvent choice, and reaction time to optimize yields and minimize by-products.
Ethyl 5-(3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate exhibits various biological activities attributed to its mechanism of action. For example:
These mechanisms suggest that Ethyl 5-(3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate may serve as a valuable lead compound in drug development.
Ethyl 5-(3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate typically appears as a white solid. Its melting point and solubility characteristics are essential for determining its suitability for various applications.
The chemical stability and reactivity profile of this compound make it suitable for further derivatization. It has shown promising results in preclinical studies as an antimicrobial agent and has potential applications in developing new materials with specific properties .
Ethyl 5-(3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate has several scientific uses:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored until the mid-20th century when its biological potential was recognized. The inaugural 1,2,4-oxadiazole-containing drug, Oxolamine, was introduced in the 1960s as a cough suppressant, establishing the scaffold’s pharmaceutical relevance [2] [5]. Subsequent decades witnessed accelerated development, with six additional FDA-approved drugs incorporating this core by 2020, spanning therapeutic areas such as antivirals (Pleconaril), anxiolytics (Fasiplon), and neuromuscular agents (Ataluren) [5] [7]. The 2011 discovery of phidianidines A and B—cytotoxic 1,2,4-oxadiazole alkaloids from the marine mollusk Phidiana militaris—further underscored its biological significance, revealing activity against PTP1B and CXCR4 targets [5] [8]. By 2020, medicinal chemistry publications focusing on 1,2,4-oxadiazoles had doubled compared to 2005, reflecting its status as a privileged scaffold in oncology, neurology, and anti-infective research [5].
Table 1: Clinically Approved 1,2,4-Oxadiazole-Based Drugs
Drug Name | Therapeutic Category | Primary Target/Mechanism |
---|---|---|
Oxolamine | Antitussive | Airway smooth muscle relaxation |
Prenoxdiazine | Antitussive | Peripheral opioid receptor modulation |
Butalamine | Vasodilator | Vascular smooth muscle relaxation |
Fasiplon | Anxiolytic | GABA_A receptor partial agonism |
Pleconaril | Antiviral | Picornavirus capsid inhibition |
Ataluren | Muscular dystrophy | Nonsense mutation readthrough promotion |
Proxazole | Gastrointestinal regulator | Smooth muscle relaxation, anti-inflammatory |
Fluorination is a cornerstone strategy in modern medicinal chemistry, with ~20% of pharmaceuticals containing fluorine. The introduction of fluorine atoms into heterocycles like 1,2,4-oxadiazoles enhances metabolic stability, membrane permeability, and target affinity through three primary mechanisms:
In Ethyl 5-(3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate, the meta-fluorine position balances electronic and steric effects, minimizing steric clashes in enzyme binding pockets while optimizing dipole interactions. This configuration enhances binding affinity for targets like cyclooxygenase-2 (COX-2) and kappa opioid receptors (KOR), as evidenced in fluorinated oxadiazole derivatives [5].
Ethyl 5-(3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate (CAS: 1274477-51-8, MW: 236.20 g/mol) serves as a versatile pharmacophore and synthetic intermediate in drug design. Its structure integrates three key elements:
This compound is commercially available as a pharmaceutical intermediate (SynHet, EvitaChem) with >99% purity for research applications [1] [3]. Its primary roles include:
Table 2: Key Applications of Ethyl 5-(3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate
Application Sector | Target/Function | Derivative Example |
---|---|---|
Antimicrobials | Penicillin-Binding Protein 2a (PBP2a) | Amide-functionalized analogs |
Anti-inflammatories | Cyclooxygenase-2 (COX-2) | 5-Aryl-1,2,4-oxadiazole carboxylic acids |
Antiparasitics | Leishmania infantum CYP51 | N-Alkylated propargylamino derivatives |
Neurological Agents | Kappa opioid receptor (KOR) ligands | Reduced ester to alcohol analogs |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7